molecular formula C10H12N8O3 B12798454 3',5'-Diazido-3'-deoxythymidine CAS No. 64638-14-8

3',5'-Diazido-3'-deoxythymidine

Cat. No.: B12798454
CAS No.: 64638-14-8
M. Wt: 292.25 g/mol
InChI Key: UHGMCTPHQAJLQA-XLPZGREQSA-N
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Description

Overview of Modified Nucleosides in Biochemical Research

Modified nucleosides, synthetic analogs of the natural building blocks of DNA and RNA, are indispensable tools in the fields of medicinal and bioorganic chemistry. mdpi.com Their structural and functional diversity allows them to serve as enzyme inhibitors, diagnostic reporters, and therapeutic agents, particularly in antiviral and anticancer treatments. mdpi.com The chemical modification of nucleosides is a major research focus, driven by the increasing discovery of pharmacological targets that demand new synthetic analogs of nucleic acid monomers and oligomers. mdpi.com These modifications can range from simple alterations to the sugar moiety or the nucleobase to the introduction of complex functional groups.

The utility of these analogs is extensive; they are crucial for studying the structure, dynamics, and localization of nucleic acids. For instance, modified nucleosides are incorporated into oligonucleotides to enhance their binding affinity, stability against nucleases, or to introduce specific functionalities. nih.govatdbio.com The introduction of non-natural bases or sugar puckers can modulate the conformational properties of DNA and RNA, providing insights into their biological functions. Furthermore, modified nucleosides equipped with reporter groups like fluorophores or reactive handles are essential for labeling and detecting nucleic acids in various biological applications, including diagnostics, genetics, and forensics. nih.gov

Rationale for Azido (B1232118) Group Incorporation in Deoxythymidine Analogs

The azide (B81097) (N₃) functional group is a small, stable, and bioorthogonal moiety, meaning it does not react with endogenous functional groups found in living organisms. nih.gov This chemical inertness within a biological context makes it an ideal handle for bioconjugation reactions. Organic azides are high-energy functional molecules that have found wide use in materials science, synthetic chemistry, and biomedicine. nih.gov

The primary rationale for incorporating an azide group into deoxythymidine analogs is its utility in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govnih.gov These reactions are highly efficient, selective, and proceed under mild, aqueous conditions, making them perfect for labeling complex biomolecules like DNA. nih.govidtdna.com An azido-modified nucleoside can be incorporated into DNA and subsequently "clicked" to a molecule containing an alkyne group, such as a fluorescent dye or a biotin (B1667282) tag for purification. jenabioscience.com This allows for precise and robust labeling of DNA for imaging and analysis. jenabioscience.comnih.gov

Beyond click chemistry, the stereoelectronic properties of the azide group can influence the biological activity of the nucleoside analog. nih.gov In the case of the well-known antiviral drug Zidovudine (B1683550) (AZT), or 3'-azido-3'-deoxythymidine, the presence of the 3'-azido group instead of a hydroxyl group is key to its function as a DNA chain terminator. nih.gov While AZT's close conformational similarity to natural thymidine (B127349) allows it to be phosphorylated by cellular kinases, the azide at the 3' position prevents the formation of the subsequent phosphodiester bond, thus halting DNA replication—a critical step for retroviruses like HIV. nih.govasu.edu

Historical Context of Azido-Deoxythymidine Analogs in Scientific Inquiry

The history of azido-deoxythymidine analogs is dominated by the story of 3'-azido-3'-deoxythymidine (AZT), also known as Zidovudine. wikipedia.org It was first synthesized in 1964 by Jerome Horwitz as a potential anti-cancer agent, but it was found to be ineffective for that purpose. asu.eduwho.int The compound was shelved for two decades until the emergence of the HIV/AIDS epidemic in the 1980s prompted a search for effective antiretroviral drugs. asu.edu

In 1985, AZT was found to be a potent inhibitor of HIV-1 replication in vitro. who.int This discovery led to rapid clinical development, and in 1987, AZT became the first drug approved by the U.S. Food and Drug Administration (FDA) for the treatment of HIV/AIDS. wikipedia.orgwho.int AZT's mechanism of action involves its conversion in the body to AZT-triphosphate. This activated form competes with the natural nucleotide, deoxythymidine triphosphate (dTTP), for incorporation into viral DNA by the HIV enzyme reverse transcriptase. nih.gov Once incorporated, the 3'-azido group terminates the growing DNA chain, thereby inhibiting viral replication. asu.edu

The success of AZT spurred further research into other nucleoside analogs and laid the groundwork for the development of combination antiretroviral therapy (cART), which remains the standard of care for HIV infection. The study of AZT and its derivatives provided profound insights into enzyme inhibition and drug design, solidifying the role of azido-modified nucleosides as a cornerstone of antiviral chemotherapy. who.intacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64638-14-8

Molecular Formula

C10H12N8O3

Molecular Weight

292.25 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-azido-5-(azidomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H12N8O3/c1-5-4-18(10(20)14-9(5)19)8-2-6(15-17-12)7(21-8)3-13-16-11/h4,6-8H,2-3H2,1H3,(H,14,19,20)/t6-,7+,8+/m0/s1

InChI Key

UHGMCTPHQAJLQA-XLPZGREQSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CN=[N+]=[N-])N=[N+]=[N-]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN=[N+]=[N-])N=[N+]=[N-]

Origin of Product

United States

Biochemical Mechanisms and Enzymatic Interactions

Intracellular Metabolism of Azido-Deoxythymidine Nucleosides

Once inside a cell, AZT undergoes intracellular processing through both anabolic (building up) and catabolic (breaking down) pathways.

The conversion of AZT to its pharmacologically active form, AZT-triphosphate (AZT-TP), is a critical multi-step process known as anabolic phosphorylation. This pathway is catalyzed by host cell enzymes. nih.gov

The initial and rate-limiting step in the activation of AZT is its phosphorylation to AZT-monophosphate (AZT-MP). This reaction is primarily catalyzed by the cytosolic enzyme Thymidine (B127349) Kinase 1 (TK1) . nih.govnih.gov TK1 is a key enzyme in the nucleotide salvage pathway, which recycles thymidine for DNA synthesis, and its activity is closely linked to the cell cycle, peaking during the S phase (synthesis phase) when DNA replication occurs. nih.gov In non-proliferating cells like macrophages, the mitochondrial enzyme Thymidine Kinase 2 (TK2) is responsible for this initial phosphorylation step. nih.govnih.gov Studies have shown that AZT is a competitive inhibitor of thymidine phosphorylation catalyzed by TK2. nih.gov

Following the formation of AZT-MP, the subsequent phosphorylation to AZT-diphosphate (AZT-DP) is catalyzed by Thymidylate Kinase (TMPK) . nih.gov This enzyme normally converts thymidine monophosphate (dTMP) to thymidine diphosphate (B83284) (dTDP). However, the efficiency of this step for AZT-MP is notably low. The apparent Km value for AZT-MP is about twice that for dTMP, and the maximal phosphorylation rate is only a small fraction (around 0.3%) of the rate for the natural substrate. nih.gov This makes the conversion of AZT-MP to AZT-DP a significant bottleneck in the activation pathway. nih.govtcichemicals.com

The final phosphorylation from AZT-DP to the active AZT-triphosphate (AZT-TP) is carried out by other cellular kinases, such as nucleoside diphosphate kinase.

The sequential phosphorylation of AZT results in the formation of its 5'-mono-, di-, and triphosphate derivatives. nih.gov Cellular studies have shown that after exposure to AZT, the monophosphate derivative (AZT-MP) is the most abundant intracellular metabolite, accumulating to high levels. nih.govnih.gov In contrast, the levels of the diphosphate (AZT-DP) and the active triphosphate (AZT-TP) forms are kept relatively low. nih.gov

Table 1: Key Enzymes in the Anabolic Pathway of AZT

EnzymeCellular LocationSubstrateProductSignificance
Thymidine Kinase 1 (TK1) CytosolAZTAZT-Monophosphate (AZT-MP)Rate-limiting step in proliferating cells. nih.govnih.gov
Thymidine Kinase 2 (TK2) MitochondriaAZTAZT-Monophosphate (AZT-MP)Key for phosphorylation in non-proliferating cells (e.g., macrophages). nih.gov
Thymidylate Kinase (TMPK) Cytosol/MitochondriaAZT-Monophosphate (AZT-MP)AZT-Diphosphate (AZT-DP)Represents a significant bottleneck in the activation pathway due to low efficiency. nih.gov
Nucleoside Diphosphate Kinase Cytosol/MitochondriaAZT-Diphosphate (AZT-DP)AZT-Triphosphate (AZT-TP)Final activation step.

In contrast to the natural nucleoside thymidine, which is extensively degraded, AZT is remarkably stable against catabolism. nih.gov The primary catabolic pathway for AZT in the liver involves glucuronidation, where uridine (B1682114) 5'-diphosphoglucuronyltransferase attaches a glucuronic acid molecule to the 5'-hydroxyl group of AZT, forming 3'-azido-3'-deoxy-5'-O-β-D-glucopyranuronosylthymidine (GAZT). nih.gov GAZT is the major metabolite found in both in vitro and in vivo studies. nih.gov A minor catabolic pathway can also lead to the formation of 3'-amino-3'-deoxythymidine (B22303) (AMT). nih.gov The resistance of the AZT molecule to degradation by cellular enzymes contributes to the sustained intracellular accumulation of its phosphorylated forms. nih.gov

Structure Activity and Structure Mechanism Relationship Studies

Conformational and Electronic Structure Analysis of the Azide (B81097) Moiety

The biological activity of nucleoside analogs is intrinsically linked to their three-dimensional shape and electronic properties. For 3',5'-Diazido-3'-deoxythymidine, the two azide (N₃) groups at the 3' and 5' positions of the deoxyribose sugar are central to its function. The electronic structure and conformation of these azide moieties significantly influence how the molecule interacts with its enzymatic targets.

Theoretical studies on related azido-nucleosides, such as 3'-azido-3'-deoxythymidine (AZT), provide a framework for understanding these properties. The azide group is a linear, electronically versatile functional group. Its position relative to the sugar ring is determined by the torsion angle around the C-N bond. Computational analyses, such as ab initio calculations, have been used to determine the potential energy surface and identify the most stable conformations. researchgate.net For instance, the orientation of the 3'-azido group in AZT affects the sugar's pucker, which is a critical determinant for recognition by viral polymerases. nih.gov The electron-withdrawing nature of the azide group can force the sugar into a specific conformation (e.g., C3'-endo), mimicking the transition state of natural nucleosides and enhancing binding to the target enzyme. nih.gov

Impact of Stereochemistry on Biochemical Activity and Enzyme Recognition (e.g., D- vs. L-configurations)

Stereochemistry, the spatial arrangement of atoms within a molecule, is a fundamental factor in determining the biological activity of chiral compounds like nucleoside analogs. Naturally occurring nucleosides in DNA and RNA are of the D-configuration. masterorganicchemistry.com Consequently, the enzymes that process them, such as polymerases and kinases, have active sites that are exquisitely shaped to recognize and bind D-isomers.

The introduction of a nucleoside analog like this compound into a biological system means its stereoisomers (D- and L-forms) will interact differently with these stereospecific enzymes. youtube.com

D-Configuration : The D-isomer of a nucleoside analog, having the same fundamental stereochemical configuration as natural nucleosides, is generally the biologically active form. nih.gov It can be recognized by cellular kinases for phosphorylation and subsequently by viral or cellular polymerases for incorporation into a growing nucleic acid chain. nih.gov The synthesis of AZT, for example, focuses on preserving the natural stereochemistry of thymidine (B127349) to ensure it can act as a substrate for these enzymes. sciencesnail.com

L-Configuration : The L-isomer is the enantiomer (non-superimposable mirror image) of the natural D-form. masterorganicchemistry.com L-nucleoside analogs are often poor substrates for the enzymes that metabolize D-nucleosides. For example, studies on D- and L-adenine derivatives showed that the D-isomer was a good substrate for adenosine (B11128) deaminase, while the L-enantiomer was a poor one. nih.gov Similarly, while L-3'-azido-2',3'-dideoxypurine nucleosides can be metabolized to their triphosphate forms in cells, they generally exhibit weak or no antiviral activity against viruses like HIV-1, which relies on D-isomer recognition. nih.gov

This enzymatic selectivity is the cornerstone of the differential activity between stereoisomers. While most natural enzymes are specific for D-sugars, the use of L-nucleosides has been explored as they can sometimes exhibit unique activities or reduced toxicity, though they are typically less potent against viral enzymes that have evolved to process D-nucleosides. nih.govnih.gov

Table 1: Influence of Stereochemistry on Enzymatic Interaction
ConfigurationEnzyme RecognitionTypical Biochemical ActivityRationale
D-IsomerHighActive as substrate/inhibitorMimics natural nucleosides (e.g., thymidine), allowing it to fit into the active sites of polymerases and kinases. nih.govsciencesnail.com
L-IsomerLow to NoneTypically inactive or weakly activeThe mirror-image configuration does not fit properly into the chiral active sites of enzymes evolved to bind D-isomers. nih.govnih.gov

Molecular Determinants of Enzyme Selectivity and Inhibition Potency

The effectiveness of this compound as an inhibitor depends on its selective interaction with target viral enzymes over host cellular enzymes. This selectivity is governed by specific molecular features of both the nucleoside analog and the enzyme's active site.

The primary mechanism for many nucleoside analogs, including the related AZT, is the inhibition of viral reverse transcriptase (RT). sciencesnail.com After being converted to its active triphosphate form by host cell kinases, the analog competes with the natural deoxynucleoside triphosphate (e.g., dTTP) for incorporation into the growing viral DNA chain. nih.gov The presence of the 3'-azido group instead of a 3'-hydroxyl group means that once incorporated, no further nucleotides can be added, thus terminating DNA chain elongation. nih.gov

Several factors determine the potency and selectivity of this inhibition:

Enzyme Affinity : Viral polymerases, such as HIV reverse transcriptase, often have a higher affinity for the azido-nucleoside triphosphate than cellular DNA polymerases (e.g., α, β, ε). nih.govnih.gov This difference in affinity is a key determinant of selective toxicity towards the virus.

Competitive Inhibition : In some contexts, azido-nucleosides can act as competitive inhibitors without being incorporated. For example, AZT has been shown to be a competitive inhibitor of thymidine phosphorylation by mitochondrial thymidine kinase 2. nih.gov This inhibition can deplete the natural nucleotide pool, indirectly affecting DNA synthesis and potentially contributing to cellular toxicity. nih.gov

Mitochondrial Polymerase Interaction : A major consideration for toxicity is the interaction with human mitochondrial DNA polymerase γ (Pol γ). Many nucleoside analog toxicities are linked to their incorporation by Pol γ, leading to mtDNA depletion. nih.gov The efficiency of incorporation by Pol γ versus the target viral polymerase is a critical measure of a drug's therapeutic index. Analogs that are poor substrates for Pol γ are generally less toxic. nih.gov

Table 2: Enzyme Inhibition Data for Related Azido-Nucleosides
EnzymeCompoundInhibition TypeInhibition Constant (Ki)Significance
Mitochondrial Thymidine Kinase 2 (Rat Heart)AZTCompetitive10.6 ± 4.5 μMInhibits the first step of thymidine phosphorylation, potentially leading to mitochondrial toxicity. nih.gov
Mitochondrial Thymidine Kinase 2 (Rat Liver)AZTCompetitive14.0 ± 2.5 μMDemonstrates tissue-specific competitive inhibition. nih.gov

Applications in Advanced Molecular and Cellular Research

Probing Nucleic Acid Synthesis and Metabolism

3',5'-Diazido-3'-deoxythymidine serves as a valuable probe for investigating the synthesis and metabolism of nucleic acids. Once inside a cell, it is metabolically processed by cellular kinases, which convert it into its mono-, di-, and triphosphate forms. nih.gov The triphosphate derivative, this compound-5'-triphosphate, can be incorporated into a growing DNA chain by DNA polymerases. However, the presence of the 3'-azido group prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to the termination of DNA chain elongation. frenoy.eupharmacology2000.com This chain-terminating property allows researchers to specifically inhibit and study DNA synthesis.

Studies have shown that exposure of human bone marrow cells to this compound leads to a decrease in the incorporation of natural deoxynucleosides into DNA, indicating an inhibition of DNA synthesis. nih.gov The accumulation of its phosphorylated metabolites within the cell further confirms its role as a substrate for cellular kinases and its entry into the nucleotide metabolic pathway. nih.gov This characteristic makes it a useful tool for dissecting the complex processes of DNA replication and repair.

Labeling and Tracking of Biomolecules and Cellular Components

The azido (B1232118) groups in this compound are key to its utility in labeling and tracking biomolecules. These groups can participate in bioorthogonal "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). illinois.edunih.gov This reaction allows for the covalent attachment of a wide variety of reporter molecules, such as fluorescent dyes or affinity tags, to the modified thymidine (B127349) analog after it has been incorporated into DNA. idtdna.com

This two-step labeling approach offers high specificity and efficiency, enabling researchers to visualize and track newly synthesized DNA within cells and tissues. idtdna.commdpi.com Unlike traditional methods that use radiolabeled nucleosides, click chemistry-based detection is non-radioactive and preserves the structural integrity of the cellular components. nih.govrsc.org This has significant advantages for studying the dynamics of DNA replication, cell proliferation, and DNA damage repair in living systems. The ability to attach different fluorescent probes allows for multiplexed imaging, where multiple cellular processes can be monitored simultaneously.

Investigation of Enzyme-Substrate/Inhibitor Interactions in in vitro Systems

The triphosphate form of this compound is a potent tool for studying the interactions between enzymes and their substrates or inhibitors, particularly in the context of DNA synthesis. In in vitro systems, it has been shown to be a selective inhibitor of viral reverse transcriptases compared to human DNA polymerases. nih.gov

Sequencing gel analysis has demonstrated that HIV-1 reverse transcriptase preferentially incorporates the triphosphate form of this compound, leading to chain termination even at very low concentrations. nih.gov In contrast, human DNA polymerases α and δ show minimal incorporation and are not significantly inhibited by it. nih.gov This selectivity provides a molecular basis for its antiviral properties and makes it an invaluable tool for studying the active sites and mechanisms of different DNA polymerases. Further studies have detailed its interactions with cellular DNA polymerases alpha, delta, and epsilon, revealing competitive inhibition with respect to the natural substrate, dTTP. nih.gov

EnzymeOrganism/VirusType of InteractionInhibition Constant (Ki)Reference
Reverse TranscriptaseHIV-1Chain Terminator/Inhibitor- nih.gov
DNA Polymerase αHumanWeak Inhibitor/Substrate>1 mM nih.govnih.gov
DNA Polymerase δHumanCompetitive Inhibitor250 µM nih.gov
DNA Polymerase εHumanCompetitive Inhibitor320 µM nih.gov
DNA Polymerase I (Klenow)E. coliChain Terminator- frenoy.eu
Thymidine Kinase 2Rat MitochondriaCompetitive Inhibitor10.6-14.0 µM nih.gov

Studies on Cellular Processes (e.g., DNA replication, cell cycle dynamics)

As a thymidine analog, this compound can be incorporated into the DNA of replicating cells during the S-phase of the cell cycle. mdpi.com This incorporation allows for the labeling and tracking of cells that are actively dividing. By using techniques like flow cytometry or fluorescence microscopy following a click reaction with a fluorescent probe, researchers can quantify the proportion of cells in S-phase and analyze cell cycle progression. plos.org

However, it is important to note that like other thymidine analogs, high concentrations or prolonged exposure can perturb the very processes being studied, potentially leading to cell-cycle arrest and inhibition of cell proliferation. plos.orgnih.gov Despite this, when used at appropriate concentrations and for short durations, it remains a powerful tool for investigating the dynamics of DNA replication and the regulation of the cell cycle. For instance, studies have shown that it can inhibit the proliferation of certain cancer cell lines by affecting telomerase activity and inducing apoptosis. nih.gov Its effects on mitochondrial DNA replication have also been a subject of investigation. nih.gov

Effects on Microbial and Viral Biological Processes

This compound exhibits significant effects on the biological processes of various microbes and viruses, primarily through the inhibition of DNA synthesis.

Microbial Processes: This compound has demonstrated potent bactericidal activity against several members of the Enterobacteriaceae family, including strains of Escherichia coli and Salmonella typhimurium. nih.gov The mechanism of its antibacterial action involves its conversion to the triphosphate form within the bacterial cell, which then acts as a specific DNA chain terminator when incorporated by bacterial DNA polymerase. nih.govfrenoy.eu This inhibition of DNA synthesis leads to the formation of elongated bacterial cells and ultimately cell death. frenoy.eu

Viral Processes: The most well-documented application in this area is its activity against retroviruses, particularly Human Immunodeficiency Virus (HIV). wikipedia.org The triphosphate derivative of this compound is a potent inhibitor of HIV reverse transcriptase, the enzyme responsible for converting the viral RNA genome into DNA. pharmacology2000.comnih.gov Incorporation of this analog into the growing viral DNA chain causes premature termination, thus blocking viral replication. pharmacology2000.com Its selective inhibition of viral reverse transcriptase over host cell DNA polymerases is a key factor in its antiviral efficacy. nih.gov Studies in cell culture have shown that it can effectively block the infectivity and cytopathic effects of HIV. nih.gov

Organism/VirusProcess AffectedMolecular TargetOutcomeReference
Enterobacteriaceae (e.g., E. coli)DNA SynthesisDNA PolymeraseBactericidal nih.gov
Human Immunodeficiency Virus (HIV)Viral ReplicationReverse TranscriptaseInhibition of Infectivity pharmacology2000.comnih.gov

Spectroscopic Analysis Techniques

Spectroscopy is the primary tool for probing the molecular structure of this compound. By interacting with the molecule using various forms of electromagnetic radiation, each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules by mapping the chemical environments of magnetically active nuclei. For this compound, key nuclei such as ¹H (proton), ¹³C, and ¹⁵N provide detailed information about the carbon skeleton, the attached protons, and the nitrogen-rich azide (B81097) groups and thymine base.

Research Findings: In the analysis of related nucleoside analogs like 3'-azido-3'-deoxythymidine-5'-phosphate (AZT-P), high-resolution NMR spectroscopy is used to confirm the structure post-synthesis and purification. nih.gov

¹H NMR: This spectrum would reveal the number of different types of protons and their connectivity. Key signals would include those for the methyl group on the thymine ring, the protons on the deoxyribose sugar ring (H-1', H-2', H-3', H-4', H-5'), and the N-H proton of the thymine base. The chemical shifts and coupling constants (J-values) between adjacent protons are critical for assigning the stereochemistry of the sugar moiety.

¹³C NMR: This technique maps the carbon framework of the molecule. Distinct signals would be expected for the methyl carbon, the carbons of the thymine ring, and the five carbons of the deoxyribose sugar. The attachment of the electronegative azide groups at the 3' and 5' positions would significantly shift the resonances of the C-3' and C-5' carbons downfield compared to an unmodified deoxythymidine. For example, in studies of similar azido-containing polysaccharides, the carbon atoms bonded to the azido group show characteristic chemical shifts that are crucial for structural confirmation. researchgate.net

¹⁵N NMR: Given the presence of two azide groups and the thymine ring, ¹⁵N NMR could provide direct insight into the electronic structure of the nitrogen atoms, although it is less commonly used due to lower natural abundance and sensitivity.

Heteronuclear 2D NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to correlate the ¹H and ¹³C signals, allowing for unambiguous assignment of all atoms in the molecule. nih.gov

Table 1: Expected Key NMR Signals for this compound
NucleusKey Structural Information Provided
¹HProton environment, stereochemistry of the sugar ring, and proton connectivity.
¹³CCarbon skeleton, identification of carbons attached to azide groups.
¹⁵NDirect probing of the electronic environment of the azide and thymine nitrogen atoms.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, the most prominent and diagnostic feature in the IR spectrum is the signal from the two azide (-N₃) groups.

Research Findings: The azide functional group gives rise to a very strong and sharp absorption band due to its asymmetric stretching vibration (νₐₛ). This peak typically appears in a relatively uncluttered region of the spectrum, making it a powerful diagnostic tool.

In studies of 3'-Azido-3'-deoxythymidine (AZT), the asymmetric NNN stretch is observed around 2250 cm⁻¹. researchgate.net

For a similar compound, 2′-azido-2′-deoxyuridine, this transition is observed at 2224 cm⁻¹ in water. nih.gov The exact position can be sensitive to the molecular environment and solvent. nih.gov

A weaker symmetric stretching vibration (νₛ) for the azide group is also expected at a lower frequency, typically around 1330 cm⁻¹. researchgate.net

Other expected IR absorption bands for this compound would include C-H stretching from the methyl and sugar groups, C=O stretching from the thymine ring (typically around 1650-1700 cm⁻¹), and N-H stretching.

Table 2: Characteristic Infrared Absorption Frequencies for Azide Groups in Nucleoside Analogs
Vibrational ModeTypical Wavenumber (cm⁻¹)Intensity
Asymmetric Stretch (νₐₛ)~2100 - 2250Strong, Sharp
Symmetric Stretch (νₛ)~1250 - 1330Weak to Medium

Mass Spectrometry

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high precision and can provide structural information through the analysis of fragmentation patterns.

Research Findings: For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental formula by providing a highly accurate molecular weight. The fragmentation pattern, typically studied using tandem mass spectrometry (MS/MS), would yield structurally informative ions. Expected fragmentation pathways for nucleoside analogs include:

Loss of the Base: Cleavage of the N-glycosidic bond is a common fragmentation pathway, resulting in a signal corresponding to the protonated thymine base and a separate signal for the diazido-deoxyribose sugar fragment.

Fragmentation of the Sugar Moiety: The sugar ring can undergo various cleavages, including the loss of water or formaldehyde.

Loss of Azide Groups: The azide groups can be lost as N₂ gas (28 Da) or as the entire N₃ radical.

Techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are typically used to gently ionize the molecule, preserving the molecular ion for detection. In studies involving azido-nucleosides, mass spectrometry is routinely used to confirm the identity of synthesized products. researchgate.net Furthermore, coupling mass spectrometry with a chromatographic technique like HPLC (LC-MS) allows for the analysis of complex mixtures and the identification of impurities and byproducts. epa.govekb.eg

Electronic and Photoelectron Spectroscopy

These techniques probe the electronic structure of the molecule by examining how its electrons interact with ultraviolet (UV) or X-ray radiation. They provide information about molecular orbitals and electronic transitions.

Research Findings:

Electronic (UV-Vis) Spectroscopy: This method measures the absorption of UV or visible light, which promotes electrons to higher energy orbitals. The thymine base contains a chromophore that absorbs strongly in the UV region, typically around 260-270 nm. The introduction of azide groups may cause subtle shifts in the absorption maximum or the appearance of new, weaker transitions associated with the azide chromophore itself.

Photoelectron Spectroscopy (PES): This high-vacuum technique provides more direct information about the electronic structure of a molecule by measuring the kinetic energy of electrons ejected upon ionization by high-energy radiation (UV or X-rays). mdpi.com Theoretical studies on AZT have calculated its core and valence ionization spectra. mdpi.com Such an analysis for this compound would reveal the binding energies of electrons in the molecular orbitals, offering direct insight into the electronic influence of the two azide groups on the thymine and sugar moieties. X-ray Photoelectron Spectroscopy (XPS) specifically probes core-level electrons, which can provide information on the elemental composition and chemical states of the atoms. duke.edunih.gov

Chromatographic Separation Methods

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the synthesis and analysis of this compound and its derivatives, chromatography is essential for purification, analysis of purity, and isolation of related compounds.

Research Findings: High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic method for nucleoside analogs.

Purification: Following synthesis, crude this compound would be purified using preparative HPLC to separate it from unreacted starting materials, reagents, and side products. A study on the closely related AZT-P demonstrated a method where a 2.5-gram load of crude product was purified in 50 minutes to yield 1.8 grams of 99.5% pure material. nih.gov

Analysis: Analytical HPLC is used to determine the purity of a sample. By comparing the retention time of the main peak to a known standard and integrating the peak areas, the percentage purity can be accurately determined.

Modes of Separation: Reversed-phase HPLC (RP-HPLC) is a common mode used for nucleosides, where a nonpolar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures). epa.gov Anion-exchange HPLC is another option, particularly for phosphorylated derivatives, which separates molecules based on their negative charge. labcluster.com

X-ray Crystallography for Molecular Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, a map of electron density can be generated, from which the precise positions of all atoms in the molecule can be determined.

Research Findings: While a crystal structure for this compound is not publicly available, the structure of the related compound 3'-azido-3'-deoxythymidine (AZT) has been solved. nih.gov This analysis provides a clear precedent for what would be determined for the diazido analog. Key structural parameters obtained from X-ray crystallography include:

Connectivity and Bond Lengths/Angles: Unambiguous confirmation of the atomic connectivity and precise measurement of all bond lengths and angles.

Conformation: The exact conformation of the molecule in the solid state, including the pucker of the deoxyribose ring and the torsion angle around the N-glycosidic bond (which defines the syn or anti orientation of the base relative to the sugar). For AZT, the sugar pucker was determined to be C3'-exo/C2'-endo and C4'-endo/C3'-exo for the two molecules in the asymmetric unit, with the thymine base in the anti conformation. nih.gov

Crystallographic Data: Information about the crystal lattice, such as the space group and unit cell dimensions. AZT crystallizes in the monoclinic P2₁ space group. nih.gov

Intermolecular Interactions: A detailed view of how molecules pack in the crystal, including hydrogen bonding and other non-covalent interactions.

This technique provides the most complete and unambiguous structural picture of the molecule. nih.gov

Table 3: Crystallographic Data for the Related Compound 3'-azido-3'-deoxythymidine (AZT) nih.gov
ParameterValue
Chemical FormulaC₁₀H₁₃N₅O₄
Crystal SystemMonoclinic
Space GroupP2₁
Unit Cell Dimensionsa = 5.716 Å, b = 11.998 Å, c = 17.658 Å, β = 94.26°

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes and Derivatization Strategies for Azido-Thymidine Analogs

The synthesis of 3',5'-Diazido-3'-deoxythymidine and its analogs typically begins with thymidine (B127349), where the 3' and 5' hydroxyl groups are chemically replaced by azido (B1232118) (-N3) groups. ontosight.ai This conversion is often a multi-step process involving the protection of other reactive sites on the molecule, followed by nucleophilic substitution with an azide (B81097) source, such as sodium azide. ontosight.aismolecule.com A common strategy involves activating the hydroxyl groups by converting them into good leaving groups, like mesylates, which facilitates the subsequent SN2 displacement by the azide ion. sciencesnail.com

Research is actively focused on developing more efficient and regioselective synthetic methods. One area of exploration is the use of alternative catalysts and reaction conditions to improve yields and reduce side products. researchgate.net For instance, the synthesis of 6-azido-2'-deoxyuridine has been achieved through lithiation-based regioselective iodination followed by treatment with sodium azide. tandfonline.com Another approach involves using diphenylphosphoryl azide (DPPA) with a base to convert amide carbonyls into azides in purine (B94841) nucleosides, a method that could be adapted for pyrimidine (B1678525) analogs. nih.gov

Derivatization of azido-thymidine analogs is a key area of development, primarily leveraging the power of click chemistry. d-nb.inforesearchgate.net The azide-alkyne cycloaddition, both copper-catalyzed (CuAAC) and strain-promoted (SPAAC), allows for the covalent attachment of a wide array of functionalities, such as fluorescent dyes, biotin (B1667282), or complex ligands, to the nucleoside. d-nb.infonih.gov This has led to the creation of diverse derivatives for various applications. Other derivatization strategies include:

Reduction to Amines: The azido groups can be reduced to primary amines, which serve as handles for further chemical modifications, such as the formation of Schiff bases or amides. smolecule.comsmolecule.com

Phospholipid Prodrugs: To improve cellular uptake and target specific cell types like macrophages, azidothymidine has been converted into phospholipid analogs, creating liponucleotides that can be incorporated into liposomes. nih.gov

Acyclic Analogs: Researchers have synthesized acyclic versions of azidothymidine, where the deoxyribose ring is replaced by a flexible chain, to explore new structural possibilities and biological activities. tandfonline.comtandfonline.com

Dinucleoside Methylphosphonates: To increase resistance to nuclease degradation, dinucleoside analogs linked by methylphosphonate (B1257008) groups have been prepared. nih.gov

Synthetic StrategyStarting MaterialKey ReagentsProduct TypeReference
Direct Azidation ThymidineMesyl chloride, Sodium azideAzido-thymidine sciencesnail.com
Phospholipid Conjugation AzidothymidinePhospholipidsLiponucleotide prodrugs nih.gov
Acyclic Synthesis Thymine, Bromobutane derivativesTriphenylphosphine, Lithium azideAcyclic azido-thymidine analogs tandfonline.com
Methylphosphonate Linkage AzidothymidineMethylphosphonic bis(triazolide)Dinucleoside methylphosphonates nih.gov
Purine Azide Synthesis Inosine derivativesDiphenylphosphoryl azide (DPPA), DBU6-Azidopurine nucleosides nih.gov

Advanced Mechanistic Investigations at the Atomic and Molecular Levels

The biological activity of many azido-thymidine analogs stems from their ability to act as chain terminators during DNA synthesis. sciencesnail.com For example, the well-studied analog 3'-azido-3'-deoxythymidine (AZT) is phosphorylated in vivo to its triphosphate form. This active metabolite is then recognized by viral reverse transcriptases and incorporated into the growing DNA strand. Because the 3'-azido group replaces the essential 3'-hydroxyl group, no further phosphodiester bond can be formed, leading to the termination of DNA chain elongation and inhibition of viral replication. sciencesnail.comnih.gov

Beyond this established mechanism, advanced research is delving into the more subtle and complex chemistry of the azido group itself at the molecular level. A significant area of investigation is the generation and subsequent chemistry of nitrogen-centered radicals (NCRs). mdpi.com Studies using techniques like electron paramagnetic resonance (EPR) spectroscopy have shown that electron attachment to azidonucleosides can lead to the formation of aminyl radicals (R-NH•). mdpi.com The generation of these highly reactive species is of interest for applications in radiotherapy, where azido-modified nucleosides incorporated into the DNA of cancer cells could act as radiosensitizers, augmenting radiation-induced damage. mdpi.com

Mechanistic studies also focus on the specifics of chemical reactions involving the azido group.

Click Chemistry Mechanisms: The mechanism of the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), which yields 1,5-disubstituted triazoles, has been investigated using density functional theory (DFT). These studies elucidate the reaction pathway, starting with the coordination of the azide to the ruthenium complex, followed by a rate-determining metathesis step. core.ac.uk

Radical Reactions: Pulse radiolysis studies have been used to investigate the reactions of OH radicals with azidothymidine, providing insights into its behavior in oxidative environments. acs.org

Azide-Tetrazole Equilibrium: In certain heterocyclic systems, such as 6-azidopurines, the azido group can exist in equilibrium with a fused tetrazole ring. The position of this equilibrium is influenced by factors like solvent polarity, which has implications for the reactivity of these compounds in ligation reactions. nih.gov

Innovative Applications in Chemical Biology and Biotechnology

The azido group is a powerful tool in chemical biology due to its bioorthogonal nature—it does not typically react with biological molecules under physiological conditions but can be specifically targeted with a reaction partner, most notably an alkyne. d-nb.info This has led to widespread use of azido-nucleosides like this compound in bioconjugation and labeling. researchgate.netsmolecule.com

Key applications include:

Metabolic Labeling and Imaging: Azido-nucleosides can be fed to cells and incorporated into newly synthesized DNA or RNA by cellular enzymes. The incorporated azide then serves as a chemical handle. Using a click reaction with a fluorescently labeled alkyne, researchers can visualize, track, and isolate specific nucleic acids in vitro and in living cells. d-nb.inforesearchgate.net

Probing DNA/RNA Function: Site-specific incorporation of azido-nucleosides into oligonucleotides allows for detailed studies of nucleic acid structure and function. ontosight.aid-nb.info The azide can be used to attach cross-linking agents to study protein-nucleic acid interactions or to append spectroscopic probes to monitor conformational changes. mdpi.com The 2'-azido modification, in particular, has been shown to be well-tolerated within RNA structures, making it a versatile tool for RNA biology. acs.org

Enzymatic Synthesis: Azido-nucleosides can serve as substrates for enzymes in biotechnological applications. For example, nucleoside deoxyribosyltransferase (NDT) can transfer the 3-azido-2,3-dideoxyribose moiety from AZT to various purine bases, providing an enzymatic route to synthesize novel purine nucleoside analogs. nih.gov

Application AreaTechniqueSpecific UseOutcomeReference
Chemical Biology Metabolic Labeling & Click ChemistryTracking newly synthesized DNA/RNA in cellsVisualization and isolation of nucleic acids d-nb.inforesearchgate.net
Chemical Biology Site-Specific IncorporationAttaching probes to study DNA-protein interactionsUnderstanding molecular recognition and function mdpi.com
Biotechnology Enzymatic TransglycosylationUsing AZT as a sugar donor with NDT enzymeSynthesis of novel purine nucleoside analogs nih.gov
Biotechnology Bioorthogonal LigationLabeling oligonucleotides with fluorescent dyesCreation of genetic probes (e.g., HyBeacons) soton.ac.uk

Exploration of Azido-Nucleosides in Supramolecular Chemistry and Nanomaterials

The principles of self-assembly and molecular recognition that define supramolecular chemistry are being increasingly applied to nucleoside chemistry. Azido-nucleosides are valuable components in this field, again primarily due to their utility in click chemistry for constructing larger, well-defined architectures.

Supramolecular Structures: Researchers have synthesized nucleolipids by conjugating oligonucleotides to lipid-like molecules. In one example, an azido-functionalized lipid mimetic was "clicked" to a cyclooctyne-terminated oligonucleotide. nih.gov The resulting amphiphilic molecule spontaneously self-assembled in water into vesicular spherical nucleic acids—unilamellar vesicles composed of a self-closed bilayer densely functionalized with DNA. nih.gov Such structures have potential applications in drug delivery and diagnostics. The azide anion itself can also participate in forming supramolecular structures by acting as a bridging ligand in coordination polymers or through hydrogen bonding. mdpi.comtandfonline.com

Nanomaterials and Nanotechnology: Click chemistry, enabled by azido-functionalized molecules, provides a robust method for assembling and modifying nanomaterials. nih.gov Oligonucleotides bearing an azide group can be covalently attached to alkyne-functionalized nanoparticles (e.g., gold nanoparticles or upconversion nanoparticles). nih.gov This allows for the precise arrangement of nanoparticles into programmed assemblies directed by the hybridization of the attached DNA strands. This strategy has been used to create nanoparticle dimers, clusters, and larger aggregates with potential uses in plasmonics, sensing, and nanomedicine. The irreversibility of the click reaction provides a way to permanently "lock" these DNA-programmed assemblies into place. nih.gov

The future may see the development of more complex supramolecular systems, such as hydrogels or responsive materials, built from azido-nucleoside precursors. rsc.org The combination of the molecular recognition properties of the nucleobase, the structural role of the sugar, and the versatile reactivity of the azide group makes these compounds highly promising building blocks for the next generation of functional materials.

Q & A

Basic Research Questions

Q. What is the phosphorylation pathway of 3',5'-Diazido-3'-deoxythymidine (AZT) in human cells, and how does this contribute to its antiviral selectivity?

  • Methodological Answer: AZT is phosphorylated sequentially by host enzymes: cytosolic thymidine kinase (TK) converts AZT to its 5'-monophosphate (AZT-MP), followed by thymidylate kinase (TMPK) producing the 5'-diphosphate (AZT-DP). AZT-DP is further phosphorylated to the active triphosphate (AZT-TP) by nucleoside diphosphate kinase. Kinetic studies (apparent KmK_m and VmaxV_{max}) using purified TK and TMPK reveal that AZT-MP is a poor substrate for TMPK (Vmax=0.3%V_{max} = 0.3\% of dTMP), leading to low AZT-TP levels. Selectivity arises because AZT-TP competes ~100-fold more effectively with HIV reverse transcriptase (RT) than human DNA polymerase α, as shown by IC50_{50} assays .

Q. How can researchers synthesize and characterize AZT 5'-monophosphate and triphosphate derivatives?

  • Methodological Answer: AZT-MP is synthesized via phosphorylation of AZT using phosphorus oxychloride in triethyl phosphate at low temperatures (-10°C). The product is confirmed via enzymatic degradation with 5'-nucleotidase. AZT-TP is generated through a multi-step phosphorylation sequence starting from AZT-MP, validated by 31P^{31}P-NMR and HPLC purity analysis. Analytical techniques like mass spectrometry and enzymatic assays ensure structural fidelity and bioactivity .

Q. What in vitro assays are used to evaluate AZT's inhibition of HIV reverse transcriptase?

  • Methodological Answer: Competitive inhibition assays with AZT-TP are performed using purified HIV RT and human DNA polymerases. IC50_{50} values are determined by measuring incorporation of radiolabeled dNTPs into DNA templates. For example, AZT-TP shows an IC50_{50} of 0.04 µM against HIV RT vs. 4 µM for DNA polymerase α, highlighting its selectivity. Kinetic parameters (KiK_i) are derived using Lineweaver-Burk plots to assess competitive binding .

Advanced Research Questions

Q. What molecular mechanisms underlie HIV resistance to AZT, and how can they be experimentally modeled?

  • Methodological Answer: Resistance arises from mutations in HIV RT (e.g., Q151M, F116Y, F77L) that reduce AZT-TP binding. To study this, site-directed mutagenesis introduces mutations into HIV-1 RT clones. Phenotypic resistance is assessed via plaque reduction assays in CD4+ cells, measuring shifts in IC50_{50}. Genotypic analysis tracks mutation emergence longitudinally using PCR and sequencing. Biochemical assays (e.g., KiK_i for AZT-TP) compare mutant and wild-type RT activity .

Q. How can prodrug strategies enhance AZT's bioavailability and CNS penetration?

  • Methodological Answer: Lipophilic prodrugs (e.g., 5-halo-6-methoxy-5,6-dihydro-AZT) are synthesized via regioselective addition to AZT's 5,6-olefinic bond. Lipophilicity is quantified via logP measurements. Stability studies in blood/liver homogenates assess prodrug-to-AZT conversion (e.g., iodine substituents regenerate AZT faster than chlorine). Anti-HIV efficacy is evaluated in CEM cells using p24 antigen reduction assays. Prodrugs with 5R,6R configurations show higher potency due to stereoselective activation .

Q. How does AZT-TP differentially inhibit viral reverse transcriptase versus human telomerase?

  • Methodological Answer: Telomerase inhibition is tested using TRAP (Telomeric Repeat Amplification Protocol) assays with HL60 cell extracts. AZT-TP competes with dTTP, reducing telomere elongation (IC50_{50} ~10 µM). Comparative studies with HIV RT use primer extension assays to show AZT-TP's 100-fold selectivity for RT. Structural modeling (e.g., RT/telomerase active-site alignment) identifies steric clashes or electrostatic differences driving selectivity .

Q. What experimental approaches quantify AZT-induced mitochondrial toxicity in long-term therapies?

  • Methodological Answer: Mitochondrial DNA (mtDNA) depletion is measured via qPCR in patient-derived lymphocytes or cell lines (e.g., HepG2). Lactate production assays and mitochondrial membrane potential (ΔΨm) via JC-1 staining assess metabolic dysfunction. Comparative polymerase γ inhibition assays (IC50_{50}) using AZT-TP reveal its weak inhibition (IC50_{50} >100 µM) vs. stronger inhibitors like ddC, linking toxicity to prolonged exposure rather than direct inhibition .

Methodological Notes

  • Enzymatic Assays: Use purified enzymes (commercial or in-house) with radiolabeled substrates for high sensitivity.
  • Structural Characterization: Employ 1H^{1}H-, 13C^{13}C-, and 31P^{31}P-NMR for nucleotide derivatives; validate with X-ray crystallography where possible.
  • Resistance Tracking: Combine next-gen sequencing with phenotypic assays to correlate mutations with resistance profiles.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.